molecular formula C17H19N5OS2 B2357692 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421491-25-9

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2357692
CAS RN: 1421491-25-9
M. Wt: 373.49
InChI Key: KZYFOJGJYUTFIC-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N5OS2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Development

A New Procedure for Synthesis : The synthesis of similar heterocyclic compounds, including pyrazoles and thiadiazoles, involves innovative procedures that may be applicable to the compound . For instance, the thiation of certain carboxamides followed by heating in formic acid and treatment with thiophosgene can lead to new heterocyclic structures, which might be relevant for developing materials with unique properties (Vicentini et al., 1994).

Biological Applications

Carbonic Anhydrase Inhibitors : Research on metal complexes of heterocyclic sulfonamide derivatives, possessing strong inhibitory properties against carbonic anhydrase enzymes, showcases a potential biomedical application. These inhibitors can be crucial in developing therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial (Büyükkıdan et al., 2013).

Antiproliferative and Anticancer Activity

Antiproliferative Activities : The design and synthesis of pyrazole-sulfonamide derivatives that exhibit antiproliferative activities against cancer cell lines, like HeLa and C6, indicate the potential of related compounds in cancer research. This suggests that modifications to the core structure, similar to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, could yield promising anticancer agents (Mert et al., 2014).

DNA/Protein Interaction Studies

DNA/Protein Interaction : Studies involving Ni(II) complexes with Schiff base ligands, which interact with DNA and proteins, demonstrate another area of research relevance. These interactions are critical for understanding the mechanisms through which potential therapeutic compounds can exert their effects at the molecular level, suggesting a methodological framework for exploring the interactions of the compound (Yu et al., 2017).

properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-11-16(25-21-19-11)17(23)18-10-12-9-14(15-7-4-8-24-15)22(20-12)13-5-2-3-6-13/h4,7-9,13H,2-3,5-6,10H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYFOJGJYUTFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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